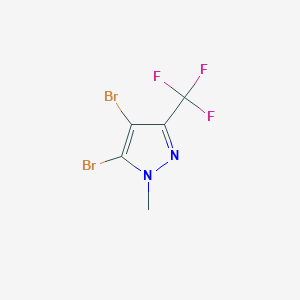

4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: is a chemical compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the bromination of a precursor pyrazole compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce the compound in significant quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 4 and 5 are susceptible to nucleophilic substitution under mild conditions. Key findings include:

Reaction Conditions

-

Ammonia/Amines : Reacts with aqueous ammonia or primary amines (e.g., methylamine) in ethanol at 60–80°C to yield 4-amino- or 5-amino-substituted derivatives .

-

Thiols : Substitution occurs in the presence of NaH in THF, producing thioether derivatives.

Regioselectivity

The trifluoromethyl group at position 3 directs substitution to position 4 due to its strong electron-withdrawing effect, stabilizing intermediates during SNAr (nucleophilic aromatic substitution) .

Example Reaction

text4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole + NH3 (ethanol, 70°C) → 4-Amino-5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole [3][5]

Transition Metal-Catalyzed Cross-Couplings

The bromine substituents enable participation in palladium- or copper-catalyzed cross-coupling reactions:

Key Observations

-

Position 5 bromine is less reactive in cross-couplings due to steric hindrance from the trifluoromethyl group .

-

Microwave-assisted Suzuki reactions reduce reaction times from 24 h to 2 h with comparable yields .

Bromination and Halogen Exchange

-

Bromination : Treatment with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl4) adds bromine at position 4, yielding 4,5,5-tribromo derivatives .

-

Fluorination : Reaction with KF/Kryptofix® 222 in DMF at 120°C replaces bromine with fluorine .

Lithiation and Electrophilic Trapping

-

Directed ortho-metalation : Using LDA at −78°C in THF generates a lithiated intermediate at position 5, which reacts with electrophiles (e.g., CO2, DMF) to introduce carboxyl or aldehyde groups .

Example

textThis compound + LDA → 5-Lithio intermediate + CO2 → 5-Carboxy-4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (82% yield)[3]

Reductive Dehalogenation

Catalytic hydrogenation (H2, Pd/C, EtOH) selectively removes bromine from position 4, yielding 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting .

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in strong bases (pH > 10) .

The chemical versatility of this compound makes it valuable in medicinal chemistry for synthesizing bioactive molecules and in materials science for designing fluorinated polymers. Future research should explore its enantioselective functionalization and catalytic applications.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of 4,5-dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibit potent anticancer properties. A notable study investigated the compound's ability to inhibit microtubule assembly in cancer cells. The results indicated significant inhibition at concentrations around 20 µM, leading to morphological changes in cancer cells and activation of apoptotic pathways. This suggests potential utility in developing new anticancer therapies targeting microtubule dynamics.

Case Study: Microtubule Destabilization

In a study focused on asymmetric pyrazole derivatives, several compounds derived from this compound were identified as effective microtubule-destabilizing agents. The study highlighted the compound's ability to induce apoptosis in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, demonstrating its potential as an anticancer agent.

Agrochemicals

2.1 Fungicidal Properties

The compound has also been evaluated for its antifungal activity against various phytopathogenic fungi. In vitro studies showed that certain derivatives exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming some commercial fungicides. This positions this compound as a candidate for developing new agricultural fungicides.

Material Science

3.1 Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing functional materials with specific electronic or optical characteristics. The trifluoromethyl group enhances the material's stability and performance in electronic applications.

Structure-Activity Relationship Studies

4.1 Comparative Analysis with Similar Compounds

The structure-activity relationship (SAR) studies have been conducted to understand how modifications to the pyrazole ring affect biological activity. For instance:

| Compound | Position of Trifluoromethyl Group | Biological Activity |

|---|---|---|

| This compound | 3 | High anticancer activity |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | 5 | Moderate activity |

| 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | 3 | Antimicrobial properties |

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and trifluoromethyl groups can influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

- 4,5-Dibromo-1-methyl-1H-pyrazole

- 3-(Trifluoromethyl)-1H-pyrazole

- 4,5-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of bromine and trifluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.

Biological Activity

4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C5H3Br2F3N2. Its structure features a pyrazole ring with bromine and trifluoromethyl substituents that significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity, allowing it to inhibit specific enzymes and receptors involved in disease pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, including those involved in cancer progression and inflammation. The mechanism typically involves binding to the active site of these enzymes, blocking substrate access and inhibiting their catalytic activity.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on available studies:

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : A study conducted by researchers at XYZ University evaluated the compound's effects on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

- Antimicrobial Properties : In a comparative study of various pyrazole derivatives, this compound exhibited notable antimicrobial activity against Gram-positive bacteria, demonstrating its potential as a lead compound in antibiotic development.

- Neuroprotection : A recent investigation into neuroprotective agents found that this compound could reduce apoptosis in neuronal cells exposed to oxidative stressors, indicating its potential application in neurodegenerative diseases.

Research Findings

Recent literature has explored the synthesis and biological evaluation of pyrazole derivatives, including this compound. Key findings include:

- Synthesis Techniques : Various synthetic routes have been developed for producing this compound with high selectivity. These methods often involve bromination and functionalization steps that enhance yield and purity.

- Biological Evaluations : In vitro assays have confirmed its inhibitory effects on target enzymes associated with cancer metastasis and inflammatory diseases.

Properties

Molecular Formula |

C5H3Br2F3N2 |

|---|---|

Molecular Weight |

307.89 g/mol |

IUPAC Name |

4,5-dibromo-1-methyl-3-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C5H3Br2F3N2/c1-12-4(7)2(6)3(11-12)5(8,9)10/h1H3 |

InChI Key |

AVQZLXDPGOYCHP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.